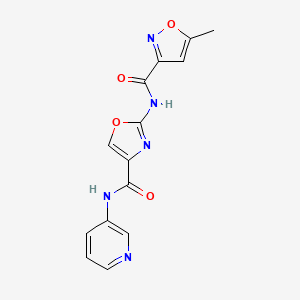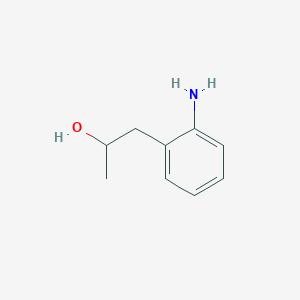
1-(2-氨基苯基)丙烷-2-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Aminophenyl)propan-2-ol is an organic compound that belongs to the class of phenylpropanolamines It features a phenyl ring substituted with an amino group at the second position and a hydroxyl group at the second carbon of the propyl chain
科学研究应用
1-(2-Aminophenyl)propan-2-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals, including optical brighteners and pigments.
作用机制
Target of Action
It’s known that amines are intermediates and products of great importance for chemical and life science applications .
Mode of Action
The compound undergoes a transformation reaction at 200 °C under argon pressure . A range of catalysts was applied including carbon, titania and zeolite supported Ru, Pd, Pt, Rh, and Ir, as well as metal-free zeolites . The highest conversion was obtained with H-Beta-150 and H-Beta-25 and the highest selectivity to 2-methylindoline was achieved with 0.3 % Ir–H-Beta-150 and H-Beta-25 .
Biochemical Pathways
The compound is involved in the hydrogen borrowing reaction with alcohols, an environmentally friendly alternative for the synthesis of secondary amines . The first step is the removal of hydrogen from the alcohol by the catalyst to form an aldehyde, after which the amine reacts with the aldehyde forming an imine and water, and finally, hydrogen is returned by the catalyst to the imine resulting in an amine .
Pharmacokinetics
The compound’s boiling point and density are known, which could potentially impact its bioavailability .
Result of Action
The dehydrogenation-cyclization and hydrogen borrowing of 1-(2-Aminophenyl)propan-2-ol lead to the formation of 2-methylindole and 2-methylindoline . Both products are known to be used as intermediates for synthesizing pharmaceuticals, and can also be applied for the synthesis of dyes, pigments, and optical brighteners .
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-nitrophenyl)propan-2-ol using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. Another method involves the reductive amination of 2-acetylphenylamine with formaldehyde and a reducing agent like sodium borohydride.
Industrial Production Methods: In industrial settings, the production of 1-(2-Aminophenyl)propan-2-ol often involves catalytic hydrogenation processes. These processes utilize supported noble metal catalysts, such as palladium on carbon, to achieve high yields and selectivity. The reaction conditions are optimized to ensure efficient conversion and minimal by-product formation.
化学反应分析
Types of Reactions: 1-(2-Aminophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in precursor compounds can be reduced to an amino group using hydrogenation or metal hydrides.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Formation of N-alkyl or N-acyl derivatives.
相似化合物的比较
1-(2-Aminophenyl)propan-2-ol can be compared with similar compounds such as:
Phenylpropanolamine: Similar structure but lacks the amino group at the second position.
2-Aminophenol: Contains an amino group on the phenyl ring but lacks the propanol side chain.
2-Phenylpropanol: Lacks the amino group on the phenyl ring.
Uniqueness: 1-(2-Aminophenyl)propan-2-ol is unique due to the presence of both an amino group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in synthesis and research.
属性
IUPAC Name |
1-(2-aminophenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(11)6-8-4-2-3-5-9(8)10/h2-5,7,11H,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQBIKFTBHLHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)ethan-1-one](/img/structure/B2423576.png)

![1-[(3S,4S)-4-(Phenylmethoxycarbonylaminomethyl)oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2423578.png)
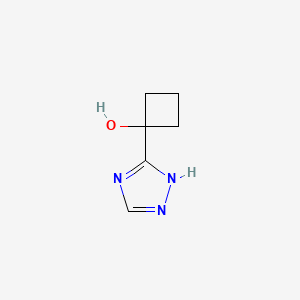
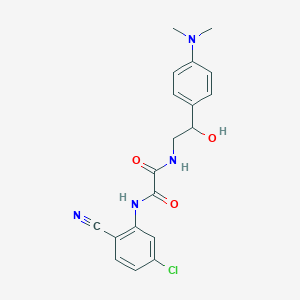
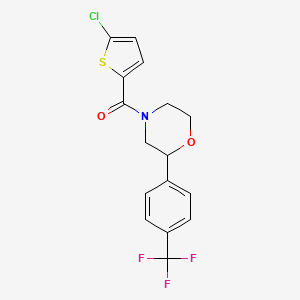
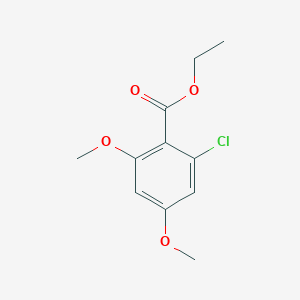
![N-[(1-methanesulfonylpiperidin-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2423583.png)
![5,6-dibromo-3',6'-dihydroxy-3H-spiro[2-benzofuran-1,9'-xanthene]-3-one](/img/structure/B2423584.png)
![diethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)malonate](/img/structure/B2423586.png)
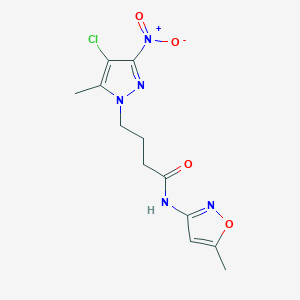
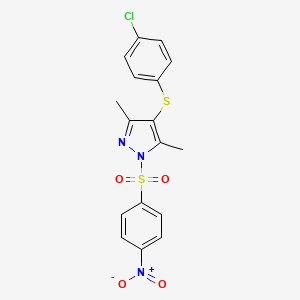
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2423594.png)
